REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][CH2:9][CH2:10][CH3:11])=[CH:6][CH:5]=[C:4]([N+:12]([O-])=O)[C:3]=1[CH3:15].[CH2:16](OC(OCC)N(C)C)C.N1CCCC1.O.NN>CN(C=O)C.[Ni].C1COCC1.CO>[Cl:1][C:2]1[C:7]([O:8][CH2:9][CH2:10][CH3:11])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:15]=[CH:16][NH:12]2 |f:3.4|
|
Name
|
2-chloro-3-n-propyloxy-6-nitrotoluene
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1OCCC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CNC2=CC=C1OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |